molecular formula C18H13FN2O3 B2779923 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312607-24-2

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2779923
CAS No.: 312607-24-2
M. Wt: 324.311
InChI Key: FVHQBQRVARMWKU-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (CAS RN 312607-24-2) is a chromene-derived carboxamide featuring a Z-configured imino group at position 2 and a 4-fluorophenyl substituent. Its molecular formula is C₁₈H₁₃FN₂O₃, with an average mass of 324.311 g/mol and a monoisotopic mass of 324.091020 g/mol .

Properties

IUPAC Name

N-acetyl-2-(4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c1-11(22)20-17(23)15-10-12-4-2-3-5-16(12)24-18(15)21-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHQBQRVARMWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate reagent like an alkene or alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and a carbonyl compound.

    Acetylation: The final step involves the acetylation of the amine group to form the N-acetyl derivative.

Industrial Production Methods

Industrial production of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetyl group can be hydrolyzed to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of the corresponding amine.

Scientific Research Applications

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide R1 = Acetyl, R2 = 4-Fluorophenyl C₁₈H₁₃FN₂O₃ 324.31 Z-configuration; fluorine enhances lipophilicity and metabolic stability.
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide R1 = Acetyl, R2 = 4-Cyanophenyl, R3 = 8-OCH₃ C₂₀H₁₅N₃O₄ 361.35 Cyano group increases electron-withdrawing effects; methoxy improves solubility.
N-acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide R1 = Acetyl, R2 = 4-Cyanophenyl, R3 = 7-OCH₃ C₂₀H₁₅N₃O₄ 361.35 Similar to but with methoxy at position 7; alters π-stacking.
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide R1 = 2-OCH₃, R2 = 3-OCH₃ C₂₄H₂₁N₂O₄ 401.44 Dual methoxy groups enhance polarity; potential for dual hydrogen bonding.

Key Observations :

  • Methoxy Substitution : Methoxy groups (e.g., ) increase solubility in polar solvents (e.g., DMF, dioxane) compared to the fluorine-substituted parent compound .
  • Steric and Configurational Effects: The Z-configuration of the imino group in all analogs ensures planar geometry, critical for π-π interactions in biological targets .

Comparison :

  • The target compound’s synthesis likely follows similar Knoevenagel conditions but substitutes salicylaldehyde with 4-fluoroaniline derivatives .
  • Analogs with methoxy or cyano groups (e.g., ) require additional protection/deprotection steps due to reactive substituents .

Physicochemical Properties

Property Target Compound 4-Cyanophenyl Analog Dual Methoxy Analog
Log P (Estimated) ~2.5 ~2.0 ~1.8
Solubility (DMF) Moderate High High
Melting Point Not reported 274–288°C Not reported

Notes:

  • Fluorine’s hydrophobicity increases membrane permeability compared to polar cyano/methoxy groups .
  • Methoxy derivatives (e.g., ) may exhibit better aqueous solubility, critical for bioavailability.

Spectroscopic Signatures

  • IR Spectroscopy: Target compound: Strong C=O stretch at ~1664 cm⁻¹ (carboxamide), N-H stretch at ~3325 cm⁻¹ . 4-Cyanophenyl analog: Additional C≡N stretch at ~2214 cm⁻¹ .
  • ¹H-NMR :
    • Fluorophenyl protons resonate at δ ~7.2–7.9 ppm (meta/para-F effects) .
    • Methoxy groups in analogs show singlet peaks at δ ~3.7–3.8 ppm.

Biological Activity

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound's unique structure, featuring a fluorophenyl group and an imino linkage, enhances its potential biological activity.

The molecular formula of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is C18H13FN2O3, with a molecular weight of 324.30 g/mol. It has been synthesized through various methods, typically involving multi-step reactions that include the formation of the chromene core, introduction of the fluorophenyl group, and acetylation of the amine group.

Anticancer Properties

Research indicates that (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)1.30Induces apoptosis and G2/M arrest
MDA-MB-231 (breast)5.00Cell cycle arrest
A2780 (ovarian)3.50Apoptosis promotion

The compound's mechanism of action involves binding to specific molecular targets, modulating signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • HepG2 Cell Line Study : A study conducted on HepG2 cells revealed that treatment with (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis showed an increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM).
  • Cell Cycle Analysis : The compound was also evaluated for its effects on the cell cycle in HepG2 cells. Results indicated a notable increase in the population of cells in the G2/M phase, suggesting that it effectively induces cell cycle arrest .

The biological activity of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding : It could bind to receptors that regulate cell growth and survival.
  • Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis.

Comparison with Similar Compounds

The following table compares (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide with structurally similar compounds:

Compound Name Structure Features Notable Activities
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromeneChlorophenyl groupAnticancer
(2Z)-N-acetyl-2-[(4-bromophenyl)imino]-2H-chromeneBromophenyl groupAntimicrobial
(2Z)-N-acetyl-7-methoxy-2H-chromeneMethoxy substitutionAntioxidant

The fluorophenyl substituent in (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is believed to enhance lipophilicity and improve interaction with biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Step 1 : Formation of the chromene core via cyclization of substituted salicylaldehydes with acetylenes or ketones under acidic/basic conditions.
  • Step 2 : Introduction of the imine group via Schiff base formation between the chromene intermediate and 4-fluoroaniline.
  • Step 3 : Acetylation of the carboxamide group using acetic anhydride or acetyl chloride.
  • Critical Conditions :
  • Temperature: 60–80°C for imine formation.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts: p-Toluenesulfonic acid (PTSA) for cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., imine proton at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination, particularly to confirm the (2Z) configuration .
  • Purity : HPLC with UV detection (λ = 254 nm) to assess >95% purity .

Q. What functional groups dominate the reactivity of this compound?

  • Methodological Answer : Key reactive sites include:

  • Imine (C=N) : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic conditions).
  • Acetamide (-N-COCH₃) : Participates in hydrolysis to carboxylic acid or transamidation.
  • Chromene Ring : Electrophilic substitution (e.g., halogenation at the 6-position).
  • Fluorophenyl Group : Directs electrophilic substitution (para/ortho to fluorine) .
    • Experimental Validation : Reactivity assays with controlled pH (e.g., imine stability at pH 7.4 vs. 2.0) .

Advanced Research Questions

Q. How can researchers investigate the biological mechanism of action of this compound?

  • Methodological Answer :

  • Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or inflammatory enzymes (COX-2) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., fluorescence-based kinase assays).
  • Cellular Pathways : Western blotting for apoptosis markers (e.g., caspase-3) or inflammation (NF-κB) .
  • SAR Studies : Compare activity with analogs (e.g., chloro vs. methoxy substituents) to identify critical pharmacophores .

Q. How should researchers address contradictions in reported biological activity data across similar chromene derivatives?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-cancer activity may vary between HeLa (cervical) and MCF-7 (breast) cells .
  • Solubility Factors : Use DMSO vs. PEG formulations to assess bioavailability discrepancies.
  • Data Normalization : Express results as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize the solubility and stability of this compound for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Test combinations like Cremophor EL/ethanol (1:1) for parenteral administration.
  • Prodrug Design : Modify the acetamide to a phosphate ester for enhanced aqueous solubility.
  • Stability Studies : HPLC monitoring of degradation under UV light or varying pH (e.g., simulated gastric fluid) .

Q. How can computational modeling guide the design of derivatives with improved potency?

  • Methodological Answer :

  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
  • MD Simulations : Analyze ligand-target binding stability over 100 ns trajectories (GROMACS).
  • ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.